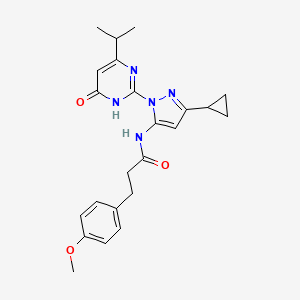

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

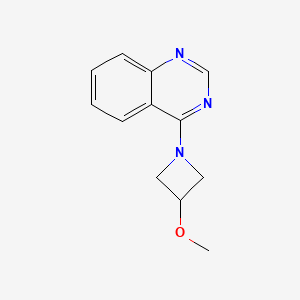

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PPQ or Phenylpiperazine Quinazoline and has been found to exhibit promising properties in various biological assays.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Green Synthesis Approaches : Studies have shown innovative, environmentally friendly methods for synthesizing quinazoline derivatives. For instance, a "on water" protocol using L-proline catalysis has been described, emphasizing high atom economy and the advantages of short reaction times and excellent yields without the need for extraction or chromatographic purification steps (Rajesh et al., 2011).

- Carbon Dioxide Utilization : Research has explored using carbon dioxide as a reagent for the synthesis of quinazoline-2,4(1H,3H)-diones, highlighting methods that offer a green and sustainable approach to synthesizing these compounds. For example, carbon dioxide has been used in conjunction with basic ionic liquids and under solvent-free conditions to synthesize a variety of quinazoline derivatives, which are key intermediates in several pharmaceuticals (Patil et al., 2009).

- Molecular Structure Elucidation : Studies on the structure of quinazoline derivatives provide insights into their molecular configuration, facilitating the understanding of their chemical behavior and potential interactions in biological systems. One study describes the crystal structure of a specific quinazoline derivative, detailing how substituents are oriented relative to the quinazolinyl unit and their implications for the molecule's properties (El-Azab et al., 2012).

Potential Pharmaceutical Applications

- Anticancer Activity : The synthesis and evaluation of quinazolinone derivatives as potential anticancer agents have been a significant area of research. Novel quinazolinone compounds have been synthesized and tested for cytotoxic activity against various cancer cell lines, with some showing promising results. This research underscores the potential of quinazolinone derivatives in the development of new anticancer medications (Poorirani et al., 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 4-phenylpiperazine-1-carboxylic acid followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "4-phenylpiperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of 4-phenylpiperazine-1-carboxylic acid with DCC and DIPEA in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in DMF to form the intermediate.", "Step 3: Cyclization of the intermediate in CHCl3 to form the final product.", "Step 4: Purification of the final product by column chromatography using EtOAc as the eluent.", "Step 5: Drying of the purified product with anhydrous MgSO4.", "Step 6: Recrystallization of the dried product from a suitable solvent such as ethanol or ethyl acetate.", "Step 7: Characterization of the synthesized compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Número CAS |

892281-68-4 |

Nombre del producto |

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C27H26N4O3 |

Peso molecular |

454.53 |

Nombre IUPAC |

3-(2-phenylethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H26N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2,(H,28,34) |

Clave InChI |

RAVMPHOLOSHKSN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine](/img/structure/B2614764.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2614767.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)

![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2614782.png)